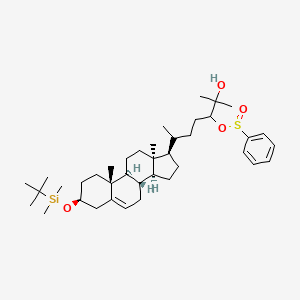
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate is a complex organic compound with the molecular formula C39H64O4SSi and a molecular weight of 657.07 g/mol. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate involves multiple steps. One common method starts with the protection of the hydroxyl group of cholesterol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The resulting intermediate is then subjected to further reactions to introduce the 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate group .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of various reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace the tert-butyldimethylsilyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of cholesterol metabolism and related biochemical pathways.
Medicine: Investigated for its potential role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate involves its interaction with specific molecular targets and pathways. The compound can modulate cholesterol metabolism by inhibiting or activating enzymes involved in the biosynthesis and degradation of cholesterol. Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(3Beta)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol: A related compound with similar structural features but different functional groups.
Campesterol: Another sterol with structural similarities but distinct biological activities.
Uniqueness
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C39H64O4SSi |
|---|---|
Molecular Weight |
657.1 g/mol |
IUPAC Name |
[6-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl] benzenesulfinate |
InChI |
InChI=1S/C39H64O4SSi/c1-27(16-21-35(37(5,6)40)42-44(41)30-14-12-11-13-15-30)32-19-20-33-31-18-17-28-26-29(43-45(9,10)36(2,3)4)22-24-38(28,7)34(31)23-25-39(32,33)8/h11-15,17,27,29,31-35,40H,16,18-26H2,1-10H3/t27?,29-,31-,32+,33-,34-,35?,38-,39-,44?/m0/s1 |
InChI Key |
CIRQSCLRWNKNCD-TXVZDHILSA-N |
Isomeric SMILES |
CC(CCC(C(C)(C)O)OS(=O)C1=CC=CC=C1)[C@H]2CC[C@@H]3[C@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[Si](C)(C)C(C)(C)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OS(=O)C1=CC=CC=C1)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


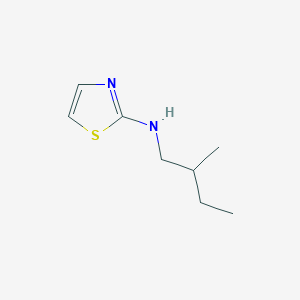

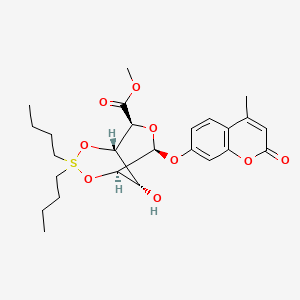



![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
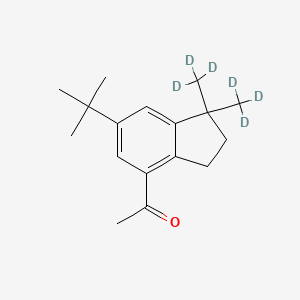
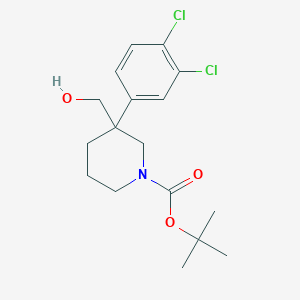
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)

![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
